3-Bromo-5-chloropyridin-4-OL
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Overview
Description
3-Bromo-5-chloropyridin-4-OL is a heterocyclic organic compound with the molecular formula C5H3BrClNO. It is a derivative of pyridine, substituted with bromine and chlorine atoms at the 3rd and 5th positions, respectively, and a hydroxyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloropyridin-4-OL typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 4-hydroxypyridine. The reaction conditions often include the use of bromine and chlorine sources, such as bromine (Br2) and chlorine (Cl2), in the presence of a suitable catalyst and solvent. The reaction is usually carried out at controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloropyridin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like water or alcohols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Ketones or aldehydes derived from the hydroxyl group.
Reduction Products: Dehalogenated pyridines or pyridines with reduced hydroxyl groups.
Scientific Research Applications
3-Bromo-5-chloropyridin-4-OL has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloropyridin-4-OL depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and chlorine atoms, along with the hydroxyl group, contribute to its binding affinity and specificity towards molecular targets. The compound can interact with active sites through hydrogen bonding, van der Waals forces, and hydrophobic interactions, influencing the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-chloropyridin-4-OL
- 5-Bromo-2-chloropyridine
- 3-Bromo-5-chloro-2-pyridinamine
Uniqueness
3-Bromo-5-chloropyridin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms, along with the hydroxyl group, allows for versatile chemical modifications and interactions. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-bromo-5-chloro-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXBATAKNYQHFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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